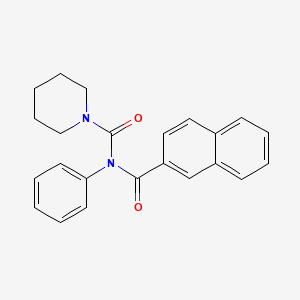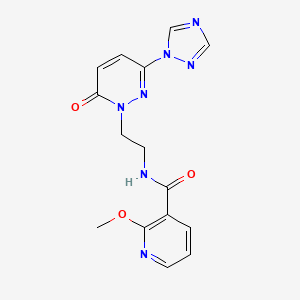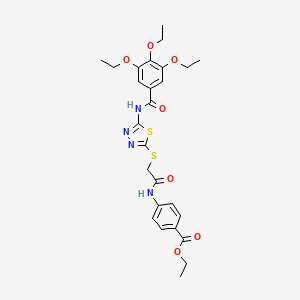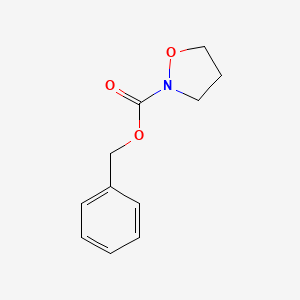
O=C(OCc1ccccc1)N1CCCO1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula Benzyl 1,2-oxazolidine-2-carboxylate Benzyl 4-oxopiperidine-1-carboxylate . This compound is an ester derivative of piperidine and is characterized by the presence of a benzyl group attached to the ester functionality. It is a versatile compound with applications in various fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Benzyl 4-oxopiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting neurological disorders due to its piperidine core, which is a common scaffold in medicinal chemistry.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of Benzyl 4-oxopiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield and .
Reduction: The carbonyl group in the piperidine ring can be reduced to form .
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions under reflux conditions.
Reduction: Common reducing agents include (NaBH4) or (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as or can be used in the presence of a base like (K2CO3).
Major Products Formed
Hydrolysis: 4-oxopiperidine-1-carboxylic acid and benzyl alcohol.
Reduction: 4-hydroxypiperidine-1-carboxylate.
Substitution: Various alkyl or aryl derivatives of piperidine carboxylate.
Mecanismo De Acción
The mechanism of action of Benzyl 4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a topical treatment for scabies and as a solvent.
Benzyl nicotinate: An ester of nicotinic acid and benzyl alcohol, used as a vasodilator in pharmaceuticals.
Uniqueness
Benzyl 4-oxopiperidine-1-carboxylate is unique due to its piperidine core, which imparts specific biological activities not found in simple esters like benzyl benzoate or benzyl nicotinate. The presence of the carbonyl group in the piperidine ring allows for additional chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Propiedades
IUPAC Name |
benzyl 1,2-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(12-7-4-8-15-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYSDTFTMIJZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)
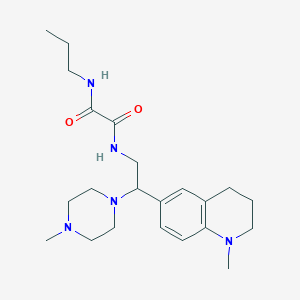
![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)
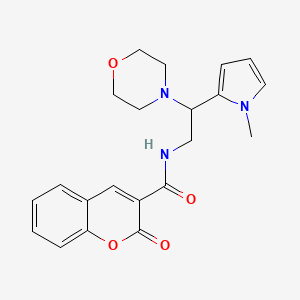
![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)
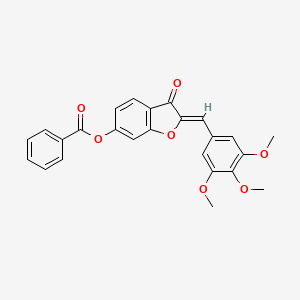

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)

